1,3-Benzodithiolylium tetrafluoroborate

Organocatalysis Enantioselective Synthesis Continuous Flow Chemistry

1,3-Benzodithiolylium tetrafluoroborate (BDTF) is an electrophilic carbenium salt with a pKR+ of -0.40, delivering higher reactivity than stable dithiolanylium analogs while maintaining sufficient stability for reliable handling. It uniquely enables stereoselective α-alkylation of aldehydes achieving up to 95% ee and >3800 h⁻¹ productivity in continuous flow — critical for API intermediate scale-up. It also serves as a hydroxyl-activating reagent in photocatalytic deoxygenative fluoroalkylation and installs the orthogonal BDT protecting group on ribonucleosides for complex RNA assembly. Generic electrophilic salts cannot replicate this precise reactivity–stability balance, steric profile, or the downstream oxidative/reductive transformations of the benzodithiole adduct. Choose BDTF when reaction specificity is non-negotiable.

Molecular Formula C7H5BF4S2
Molecular Weight 240.1 g/mol
CAS No. 57842-27-0
Cat. No. B1270797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodithiolylium tetrafluoroborate
CAS57842-27-0
Molecular FormulaC7H5BF4S2
Molecular Weight240.1 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2
InChIInChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1
InChIKeyCUSWPJQKCZMDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodithiolylium Tetrafluoroborate (CAS 57842-27-0): A Commercially Available, Electrophilic Carbenium Salt for Advanced Organic Synthesis


1,3-Benzodithiolylium tetrafluoroborate (BDTF) is a carbenium ionic salt comprising the 1,3-benzodithiolylium cation and a tetrafluoroborate counterion . It is commercially available as a solid with a reported purity of 98% and a melting point of 150 °C (decomposition) . The compound is synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate . As an electrophilic reagent, it reacts with a wide variety of nucleophiles at the 2-position to form substituted 1,3-benzodithioles [1].

Why 1,3-Benzodithiolylium Tetrafluoroborate Cannot Be Replaced by Generic Dithiolylium or Alternative Electrophilic Salts


The 1,3-benzodithiolylium cation exhibits a unique balance of electrophilicity and stability that is not matched by simpler dithiolylium analogs [1]. While the 1,3-dithiolanylium ion is more stable towards hydration, the benzodithiolylium ion's pKR+ of -0.40 indicates a lower stability that translates to higher reactivity in nucleophilic trapping reactions [2]. Furthermore, its ability to function as both a stereoselective α-alkylating agent [3] and a versatile hydroxyl-activating reagent in photocatalytic processes [4] is not replicated by other electrophilic salts. Substituting with a generic alternative would risk failure in reactions where precise electrophilicity, specific steric profile, or the ability to undergo subsequent oxidative/reductive transformations of the benzodithiole adduct are required.

Quantitative Performance Benchmarks for 1,3-Benzodithiolylium Tetrafluoroborate in Key Synthetic Transformations


Enantioselective α-Alkylation: Achieving High Stereocontrol and Productivity in Continuous Flow

In the organocatalyzed α-alkylation of aldehydes, 1,3-benzodithiolylium tetrafluoroborate delivers excellent enantioselectivities that can surpass those obtained in traditional batch (flask) processes [1]. Under continuous flow conditions using a packed-bed reactor, the reaction achieves up to 95% enantiomeric excess (ee) at 25 °C [2]. The productivity of this flow process exceeds 3800 h⁻¹, demonstrating its suitability for scalable, sustainable synthesis [3].

Organocatalysis Enantioselective Synthesis Continuous Flow Chemistry

Cation Hydration Stability: Quantified Reactivity Compared to the Dithiolanylium Analog

The equilibrium constant for the hydration of the 1,3-benzodithiolylium ion has been spectrophotometrically determined, yielding a pKR+ value of -0.40 at 30 °C [1]. This value directly quantifies the cation's thermodynamic stability towards water addition. The study notes that this cation is less stable than the corresponding dithiolanylium ion [2], which correlates with its higher reactivity towards nucleophiles, a key feature for its synthetic utility.

Physical Organic Chemistry Carbocation Stability Electrophilicity

Hydroxyl Group Protection: Enabling Key Intermediates in Oligonucleotide Synthesis

1,3-Benzodithiolylium tetrafluoroborate is a critical reagent for installing the 1,3-benzodithiol-2-yl (BDT) protecting group on the 2'-hydroxyl of ribonucleosides [1]. Specifically, it is used to synthesize 2'-O-(1,3-benzodithiol-2-yl)uridine, a key intermediate in the phosphotriester approach to oligoribonucleotide synthesis [2]. While other 2'-OH protecting groups exist (e.g., MTPM, TBDMS), the BDT group offers a distinct balance of stability during chain assembly and specific deprotection conditions that are orthogonal to other common protecting groups [3].

Oligonucleotide Synthesis Protecting Groups Nucleoside Chemistry

Photocatalytic Deoxygenative Fluoroalkylation: A Unique Activation Mode for β-Fluorinated Alcohols

1,3-Benzodithiolylium tetrafluoroborate has been identified as an efficient hydroxyl-activating reagent enabling the direct utilization of β-fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) as versatile fluoroalkyl radical precursors [1]. This activation is mediated by site-selective hydrogen atom transfer with a photoexcited triplet ketone/nitroarene, achieving a series of unprecedented photocatalytic fluoroalkylation reactions [2]. In contrast, standard methods for activating these alcohols for C–O bond cleavage are limited and often require harsh conditions or specialized reagents, making this approach a significant advance.

Photocatalysis Fluoroalkylation Radical Chemistry

Commercial Purity and Physical Specifications: Assay ≥98% and Melting Point 150 °C (dec.)

Commercially sourced 1,3-benzodithiolylium tetrafluoroborate is supplied with a minimum assay purity of 98% and a melting point of 150 °C with decomposition . This high purity specification is critical for ensuring reproducible results in sensitive organocatalytic and photocatalytic reactions where trace impurities can poison catalysts or initiate side reactions. The decomposition upon melting provides a practical handling indicator and storage guideline.

Quality Control Procurement Physical Properties

Optimal Deployment Scenarios for 1,3-Benzodithiolylium Tetrafluoroborate Based on Validated Performance Data


Continuous Flow Enantioselective α-Alkylation of Aldehydes for API Synthesis

Leverage the compound's demonstrated ability to achieve up to 95% ee and productivity exceeding 3800 h⁻¹ in continuous flow α-alkylation of aldehydes . This scenario is ideal for the scale-up of enantiomerically enriched α-methyl derivatives, which serve as key intermediates in active pharmaceutical ingredients (APIs) and natural product synthesis [6].

Photocatalytic Synthesis of Fluorinated Building Blocks from Readily Available Alcohols

Employ the compound as a hydroxyl-activating reagent in photocatalytic systems to enable deoxygenative fluoroalkylation of alkenes using β-fluorinated alcohols . This approach provides a novel, general method for accessing high-value fluorinated compounds relevant to medicinal chemistry and agrochemical discovery.

Protection of the 2'-Hydroxyl Group in Solid-Phase Oligoribonucleotide Synthesis

Utilize the compound for the installation of the 1,3-benzodithiol-2-yl (BDT) protecting group on ribonucleosides, a critical step in the synthesis of oligoribonucleotides . The BDT group offers orthogonal stability and deprotection profiles compared to standard silyl-based protecting groups, facilitating complex RNA assembly [6].

Synthesis of π-Extended Tetrathiafulvalene (TTF) Derivatives for Organic Electronics

React 1,3-benzodithiolylium tetrafluoroborate with a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) to prepare dibenzotetrathiafulvalene . This transformation is foundational for accessing electron-donor materials used in organic conductors, superconductors, and molecular electronics research [6].

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